N-Methyl 4-Hydroxy Duloxetine

Description

N-Methyl 4-Hydroxy Duloxetine is a metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating neuropathic pain, depression, and anxiety. Duloxetine undergoes extensive hepatic metabolism, producing several pharmacologically active and inactive metabolites. Among these, 4-hydroxy duloxetine (a primary oxidative metabolite) and its derivatives, such as N-Methyl 4-Hydroxy Duloxetine, are critical intermediates in pharmacokinetic studies .

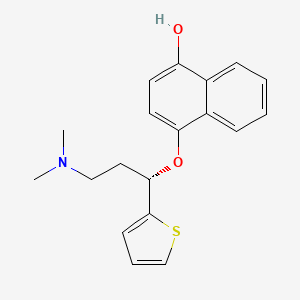

Structurally, N-Methyl 4-Hydroxy Duloxetine features a hydroxyl group at the 4-position of the naphthalene ring and an N-methyl modification on the amine side chain (Figure 1). This methylation alters its pharmacokinetic properties, including metabolic stability and excretion pathways, compared to duloxetine and other metabolites . Analytical methods like reverse-phase HPLC and LC-MS/MS have been validated for its quantification in biological matrices, demonstrating its presence in rat plasma, urine, and liver microsomes .

Properties

Molecular Formula |

C19H21NO2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-[(1S)-3-(dimethylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |

InChI |

InChI=1S/C19H21NO2S/c1-20(2)12-11-18(19-8-5-13-23-19)22-17-10-9-16(21)14-6-3-4-7-15(14)17/h3-10,13,18,21H,11-12H2,1-2H3/t18-/m0/s1 |

InChI Key |

SBXNRQCJTFEZJD-SFHVURJKSA-N |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl 4-Hydroxy Duloxetine involves several steps. The tosylate is converted into a nitrile without loss of chirality, followed by further reactions to obtain the desired compound .

Industrial Production Methods

Industrial production methods for N-Methyl 4-Hydroxy Duloxetine are similar to those used for Duloxetine hydrochloride. These methods involve the preparation of racemic condensed compounds, optical resolution, and purification steps . The process aims to achieve high chiral purity and yield while maintaining mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl 4-Hydroxy Duloxetine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the naphthyl ring, particularly at the 4-, 5-, or 6-positions.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions, such as N-demethylation, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include potassium bis(trimethylsilyl)amide, sodium hydroxide, and various reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of N-Methyl 4-Hydroxy Duloxetine, such as glucuronide, sulfate, and O-methylated conjugation products .

Scientific Research Applications

N-Methyl 4-Hydroxy Duloxetine has several scientific research applications, including:

Mechanism of Action

N-Methyl 4-Hydroxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It has a less potent effect on dopamine reuptake and does not significantly interact with other neurotransmitter receptors . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to the modulation of mood and pain perception .

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Key Structural and Metabolic Differences

Key Findings:

Metabolic Stability :

- N-Methyl 4-Hydroxy Duloxetine exhibits greater metabolic stability than 4-Hydroxy Duloxetine due to the N-methyl group, which reduces susceptibility to further oxidation or conjugation .

- In contrast, 4-Hydroxy Duloxetine β-D-Glucuronide is rapidly excreted via renal pathways due to its hydrophilic glucuronide moiety .

Pharmacological Activity :

- Unlike duloxetine, which inhibits 5-HT and NE reuptake with high affinity, N-Methyl 4-Hydroxy Duloxetine shows negligible receptor binding, as methylation disrupts interaction with neurotransmitter transporters .

- N-Desmethyl Duloxetine retains partial SNRI activity but with reduced potency compared to the parent compound .

Analytical Challenges :

- Differentiation between N-Methyl 4-Hydroxy Duloxetine and its isomer (Duloxetine Related Compound A) requires chiral chromatography due to their near-identical molecular weights .

- Glucuronidated metabolites (e.g., 4-Hydroxy Duloxetine β-D-Glucuronide) are quantified using LC-MS/MS with high sensitivity (LOD: 0.075 ng/mL) .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters in Rat Models

- N-Methyl 4-Hydroxy Duloxetine has a shorter half-life than duloxetine but a higher renal clearance rate, attributed to its reduced protein binding .

- In contrast, glucuronidated metabolites (e.g., 4-Hydroxy Duloxetine β-D-Glucuronide) are predominantly eliminated via bile in rats .

Toxicological Implications

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying N-Methyl 4-Hydroxy Duloxetine in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated protocol involves a CHIRAL ART Cellulose-C column (250 × 4.6 mm, 5 µm) with a mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2) at 40°C and 1.0 mL/min flow rate. Detection is performed at 230 nm, with system suitability criteria including retention time ≥3.5 minutes, resolution ≥7.4 between critical pairs, and tailing factors between 0.8–1.5 . For impurity profiling, USP standards specify testing for related compounds (e.g., 4-Hydroxy Duloxetine) using pH-adjusted solubility tests in 0.1 N HCl and phosphate buffer (pH 6.8) .

Q. How does interindividual variability in duloxetine metabolism impact the pharmacokinetic modeling of its metabolites, including N-Methyl 4-Hydroxy Duloxetine?

- Methodological Answer : Duloxetine exhibits large interindividual clearance variability (57–114 L/h), which affects metabolite kinetics. Population pharmacokinetic models should incorporate covariates such as CYP2D6/CYP1A2 polymorphisms, age, and hepatic function. For example, 4-Hydroxy Duloxetine (a major metabolite) is excreted via urine (70%) and feces (20%), with biliary secretion influencing fecal excretion timelines . Steady-state dose proportionality (e.g., 30 mg to 60 mg doubling leads to 2.3× Css) must be validated using non-compartmental analysis or mixed-effects modeling .

Advanced Research Questions

Q. How can contradictory findings on the behavioral effects of duloxetine metabolites (e.g., anxiolytic vs. anxiogenic) be resolved through experimental design?

- Methodological Answer : Contradictions (e.g., increased open-field exploration vs. reduced central area time in maze tests) often arise from differing animal models or dosing regimens. To reconcile these:

- Standardize protocols : Use consistent dosing windows (e.g., chronic vs. acute administration) and validated anxiety models (e.g., zero maze vs. open field).

- Control covariates : Monitor circadian rhythms, stress-induced vocalizations, and plasma metabolite levels (e.g., 4-Hydroxy Duloxetine glucuronide) .

- Apply meta-analysis : Pool data from studies using similar endpoints (e.g., time in open areas) and adjust for heterogeneity via random-effects models .

Q. What statistical approaches address equivalence vs. superiority misinterpretations in duloxetine comparative trials (e.g., duloxetine vs. gabapentin)?

- Methodological Answer : Trials claiming "similar efficacy" without equivalence analysis risk Type II errors. To avoid this:

- Predefine margins : Set a clinically acceptable equivalence margin (Δ) for primary endpoints (e.g., Δ = 10% reduction in pain scores).

- Use two one-sided tests (TOST) : Confirm that the 90% confidence interval of the treatment difference lies within ±Δ.

- Power calculations : Ensure adequate sample size for equivalence (typically larger than superiority trials). For example, a study erroneously concluding duloxetine-gabapentin similarity without TOST should be reanalyzed .

Q. How can data mining improve formulation optimization for duloxetine derivatives like N-Methyl 4-Hydroxy Duloxetine?

- Methodological Answer : Historical non-systematic data (e.g., dissolution profiles, acid resistance) can be mined using:

- Multivariate regression : Identify critical process parameters (e.g., pellet coating thickness) affecting dissolution.

- Decision trees : Classify formulations meeting USP dissolution criteria (≥80% release at 45 minutes) based on excipient ratios .

- Example : A model drug (duloxetine HCl) showed that hydroxypropyl methylcellulose (HPMC) concentration inversely correlates with acid resistance (R² = 0.89) .

Key Considerations for Future Research

- Toxicological profiling : Forensic studies should quantify N-Methyl 4-Hydroxy Duloxetine in post-mortem matrices (e.g., vitreous humor, liver) using LC-MS/MS, as done for duloxetine (highest reported blood concentration: 4.2 µg/mL) .

- Synthetic chemistry : Optimize enantiomeric purity via (R)-oxazaborolidine-catalyzed reduction, critical for avoiding neurotoxic impurities (e.g., Duloxetine R-Hydroxy Impurity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.